molecular formula C8H16O3Si B091705 2-(Acryloxyethoxy)trimethylsilane CAS No. 18269-99-3

2-(Acryloxyethoxy)trimethylsilane

Cat. No. B091705
CAS RN: 18269-99-3
M. Wt: 188.3 g/mol
InChI Key: RQWCMLILJZDGQG-UHFFFAOYSA-N
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Description

2-(Acryloxyethoxy)trimethylsilane is a compound that can be inferred to have a structure based on silane chemistry with acrylate functional groups. While the specific compound is not directly mentioned in the provided papers, the related chemistry can be deduced from the synthesis and reactions of similar compounds. For instance, the copolymerization of acrylonitrile with [(2-methacryloyloxy)alkoxy]trimethylsilanes suggests a chemical affinity for polymer formation and potential applications in materials science .

Synthesis Analysis

The synthesis of related compounds involves copolymerization processes. For example, acrylonitrile was copolymerized with [(2-methacryloyloxy)alkoxy]trimethylsilanes using free radical initiators in solvents such as DMF and DMSO . Another synthesis approach for related silane compounds includes the intramolecular acyloin condensation of diacyloxyethanes, which could potentially be adapted for the synthesis of 2-(acryloxyethoxy)trimethylsilane .

Molecular Structure Analysis

The molecular structure of 2-(acryloxyethoxy)trimethylsilane would likely consist of a silane core with an ethoxy bridge to an acrylate group. This structure is implied by the nature of the compounds studied in the papers, which involve alkoxy and acrylate groups attached to a silicon atom . The specific molecular interactions and reactivity ratios of the monomers in copolymerization provide insight into the molecular behavior of such compounds .

Chemical Reactions Analysis

The chemical reactions of similar silane compounds involve copolymerization with various monomers, indicating that 2-(acryloxyethoxy)trimethylsilane could also participate in such reactions. The reactivity ratios calculated for the copolymerization processes suggest specific preferences for self-propagation or cross-propagation, which would influence the resulting polymer's properties . Additionally, the reactions of 2-(trimethylsiloxy)furan with different reagents in the presence of Lewis acids demonstrate the versatility of silane compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related copolymers, such as intrinsic viscosity and glass transition temperature, have been studied, providing a basis for predicting the properties of 2-(acryloxyethoxy)trimethylsilane-based materials . The thermal properties of copolymers synthesized from similar silane compounds were characterized using techniques like DSC and TGA, which would be relevant for assessing the stability and applicability of 2-(acryloxyethoxy)trimethylsilane .

Scientific Research Applications

  • Polymer Synthesis and Modification :

    • Acrylonitrile was copolymerized with [(2-methacryloyloxy)ethoxy] trimethylsilane, showcasing its utility in creating copolymers with specific properties (Bajaj & Gupta, 1983).
    • Polysiloxane-functionalized acrylic latexes were prepared using methods involving acrylate phases like ethyl acrylate, highlighting the role of this compound in creating specialized polymeric materials (Baş & Soucek, 2013).
    • The synthesis of hyperbranched photosensitive polysiloxane urethane acrylate further emphasizes its role in polymer science (Sun et al., 2009).
  • Surface Coating and Material Science :

    • Grafting onto nanoparticles for clear coat polyacrylate systems was achieved using compounds like [(2-methacryloyloxy)alkoxy]trimethylsilanes, indicating its importance in enhancing material properties like scratch resistance (Bauer et al., 2003).
    • Acrylic oligomers with siloxy groups, synthesized using this compound, were developed for high solid automotive top coatings, showing its utility in creating materials with excellent acid and scratch resistance (Azuma et al., 1997).
  • Electronic and Optical Applications :

    • Trimethylsilane-based PECVD processes were used to deposit dielectric thin films, indicating its use in the development of electronic devices (Loboda, 1999).
    • The preparation of photoactive glass surfaces for coatings via the "Grafting-from" method utilized this compound, showcasing its application in creating hydrophobic surfaces for optical devices (Sangermano et al., 2016).

Safety And Hazards

The compound is classified as a combustible liquid and causes serious eye irritation . Safety measures include wearing suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

2-trimethylsilyloxyethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3Si/c1-5-8(9)10-6-7-11-12(2,3)4/h5H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWCMLILJZDGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Acryloxyethoxy)trimethylsilane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Meskath, G Urban, J Heinze - Sensors and Actuators B: Chemical, 2011 - Elsevier
A sensor for chlorine gas detection, consisting of an amphiphilic polymer co-network with an immobilised oxidation indicator, o-tolidine, is described. Data describing gas sensing …
Number of citations: 19 www.sciencedirect.com
R Wu - 2012 - core.ac.uk
Emulsion templating using high internal phase emulsions is an effective route to prepare low density, high porosity macroporous polymers known as polyHIPEs (poly (high internal …
Number of citations: 3 core.ac.uk
F Uhlig, HC Marsmann - … : Silanes and Silicones. A Survey of …, 2014 - researchgate.net
Silicon is in many respects one of the more important elements in both nature and chemistry. On one hand silicates constitute the main material of the earth’s crust, and on the other …
Number of citations: 55 www.researchgate.net
CN Walker - 2015 - scholarworks.umass.edu
Bicontinuous structures are beneficial to many applications from health and medicine to energy and the environment. Although these materials can be used for many applications, …
Number of citations: 4 scholarworks.umass.edu
TC Bailey, M Colburn, BJ Choi, A Grot… - … the Potentials of …, 2003 - Springer
Does optical projection lithography have a limit? Is this limit related to the process physics and chemistry or the cost of ownership of lithography tools? A combination of improvements in …
Number of citations: 8 link.springer.com
TC Bailey, M Colburn, BJ Choi, A Grot… - … the Potentials of …, 2003 - books.google.com
Does optical projection lithography have a limit? Is this limit related to the process physics and chemistry or the cost of ownership of lithography tools? A combination of improvements in …
Number of citations: 0 books.google.com
ME Colburn - 2001 - search.proquest.com
Step and Flash Imprint Lithography (SFIL) is a technique that has the potential to replace photolithography for patterning resist with sub-100 nm features. SFIL is a bilayer lithographic …
Number of citations: 31 search.proquest.com
TC Bailey, M Colburn, BJ Choi, A Grot… - … the Potentials of …, 2012 - books.google.com
Does optical projection lithography have a limit? Is this limit related to the process physics and chemistry or the cost of ownership of lithography tools? A combination of improvements in …
Number of citations: 0 books.google.com

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